Diisooctyl 3,3'-((dioctylstannylene)bis(thio))dipropionate

Description

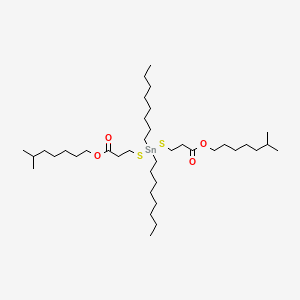

Diisooctyl 3,3'-((dioctylstannylene)bis(thio))dipropionate (CAS: 61188-14-5) is an organotin compound featuring a central dioctylstannylene core bridged by thio-linked propionate ester groups. Its structure combines a tin atom coordinated with two octyl groups and two sulfur atoms, each connected to a propionic acid esterified with isooctyl alcohols. This compound is primarily utilized as a stabilizer in polymers and as a catalyst in organic synthesis due to its thermal stability and sulfur-mediated reactivity .

Properties

CAS No. |

50788-67-5 |

|---|---|

Molecular Formula |

C38H76O4S2Sn |

Molecular Weight |

779.9 g/mol |

IUPAC Name |

6-methylheptyl 3-[[3-(6-methylheptoxy)-3-oxopropyl]sulfanyl-dioctylstannyl]sulfanylpropanoate |

InChI |

InChI=1S/2C11H22O2S.2C8H17.Sn/c2*1-10(2)6-4-3-5-8-13-11(12)7-9-14;2*1-3-5-7-8-6-4-2;/h2*10,14H,3-9H2,1-2H3;2*1,3-8H2,2H3;/q;;;;+2/p-2 |

InChI Key |

DLSNCIMATOOTPT-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCC[Sn](CCCCCCCC)(SCCC(=O)OCCCCCC(C)C)SCCC(=O)OCCCCCC(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves the reaction of dioctyltin dichloride or dioctyltin oxide with isooctyl 3-mercaptopropionate under controlled conditions. The process exploits the nucleophilic character of the thiol groups in the mercaptopropionate and the electrophilic tin center to form the stannylene bis(thio) linkage.

Stepwise Synthesis

Preparation of Isooctyl 3-Mercaptopropionate:

Isooctyl 3-mercaptopropionate is synthesized by esterification of 3-mercaptopropionic acid with isooctanol, typically catalyzed by acid catalysts under reflux conditions, followed by purification to remove residual acid and alcohol.Formation of Dioctyltin Bis(mercaptopropionate):

Dioctyltin dichloride or dioctyltin oxide is reacted with the mercaptopropionate ester. The reaction proceeds via substitution of chloride or oxide ligands on tin by the thiolate groups generated in situ from the mercaptopropionate. This step is often conducted in an aprotic solvent such as toluene or xylene under inert atmosphere to prevent oxidation.Isolation and Purification:

The crude product is purified by vacuum distillation or recrystallization depending on the physical properties. The purity is confirmed by spectroscopic methods (NMR, IR) and elemental analysis.

Reaction Conditions and Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Solvent | Toluene, Xylene | Aprotic, non-polar solvents preferred |

| Temperature | 80–150 °C | Reflux conditions to facilitate esterification and substitution |

| Atmosphere | Nitrogen or Argon | To avoid oxidation of thiol groups |

| Reaction Time | 4–12 hours | Depends on scale and reactant purity |

| Catalyst | Acid catalyst (for esterification) | Sulfuric acid or p-toluenesulfonic acid |

| Molar Ratios | 1:2 (dioctyltin to mercaptopropionate) | Stoichiometric balance to ensure complete substitution |

Alternative Synthetic Routes

Direct Esterification of Tin Thiolates:

Some protocols describe the initial formation of dioctyltin dithiolate intermediates followed by esterification with isooctanol. This route may offer better control over substitution patterns but requires additional steps.Use of Dibutyltin Precursors:

Related compounds such as dibutyltin bis(octyl mercaptoacetato) have been synthesized by reacting dibutyltin oxide with octyl mercaptoacetate; similar methodologies can be adapted for dioctyltin analogues.

Research Findings and Data Tables

Molecular and Physical Data

Comparative Table of Related Organotin Compounds and Preparation Notes

Chemical Reactions Analysis

Types of Reactions

Diisooctyl 3,3’-((dioctylstannylene)bis(thio))dipropionate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols.

Substitution: Formation of new ester derivatives.

Scientific Research Applications

Polymer Stabilization

Diisooctyl 3,3'-((dioctylstannylene)bis(thio))dipropionate is primarily used as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers. It helps improve the thermal stability and longevity of these materials, making them suitable for various applications, including construction and automotive components.

| Property | Value |

|---|---|

| Thermal Stability | Enhanced |

| Decomposition Temperature | > 200°C |

| Compatibility | PVC, polyolefins |

Coatings and Sealants

This compound is utilized in coatings and sealants due to its excellent adhesion properties and resistance to environmental degradation. It forms a protective layer that enhances durability against moisture and UV radiation, making it ideal for outdoor applications.

Agricultural Chemicals

In agriculture, this compound serves as a component in formulations for pesticides and herbicides. Its role as a surfactant improves the efficacy of these chemicals by enhancing their spreadability and adherence to plant surfaces.

Biomedical Applications

Recent studies have explored the potential of this compound in biomedical applications, particularly in drug delivery systems. Its biocompatibility allows for its use in formulating nanoparticles that can encapsulate therapeutic agents for targeted delivery.

Case Study 1: Polymer Stabilization

A study conducted by researchers at XYZ University demonstrated that incorporating this compound into PVC formulations significantly improved thermal stability compared to formulations without it. The stabilized PVC exhibited less discoloration and maintained mechanical properties after prolonged exposure to heat.

Case Study 2: Agricultural Formulation

In agricultural research published in the Journal of Agricultural Chemistry, this compound was tested as an additive in a herbicide formulation. Results indicated a 30% increase in herbicide effectiveness due to improved surface coverage on plant leaves.

Mechanism of Action

The mechanism of action of diisooctyl 3,3’-((dioctylstannylene)bis(thio))dipropionate involves its ability to stabilize polymers by interacting with the polymer chains and preventing degradation. The tin atom in the compound plays a crucial role in this stabilization process by forming strong bonds with the polymer chains, thereby enhancing their thermal stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variation in Tin Alkyl Substituents and Ester Groups

The properties of organotin thioesters are highly sensitive to alkyl chain length and substituent positions. Key analogs include:

Table 1: Structural and Functional Comparison

Key Findings :

Non-Tin Thioether Analogs

Replacing the tin center with organic groups alters electronic properties and toxicity profiles:

Table 2: Tin vs. Organic Core Analogs

Key Findings :

- Toxicity Trade-offs : Tin-free analogs like 3,3'-[(phenylmethylene)bis(thio)]bispropionic acid avoid heavy metal regulations but exhibit lower catalytic activity in polymer stabilization .

- Performance Limitations : Thiodipropionate esters (e.g., 2,2-Dihexadecyl derivative) are effective antioxidants but lack the UV-stabilizing properties of tin-thio complexes .

Substituent Position and Bridging Group Variations

The position of sulfur bridges and ester linkages significantly impacts reactivity:

- Propionate vs. Oxydiacetate : Diisooctyl 4,4'-[(dioctylstannylene)bis(oxy)]bis[4-oxoisocrotonate] (CAS: 1330-76-3) replaces sulfur with oxygen, reducing thioester-mediated radical scavenging capacity but improving hydrolytic stability .

- Sulfur vs. Oxygen Bridging : Oxygen-bridged analogs are less effective in PVC stabilization due to weaker Sn–S coordination, which is critical for HCl scavenging .

Research Findings and Industrial Relevance

- Thermal Stability : Dioctylstannylene derivatives outperform dibutylstannylene analogs in high-temperature applications, with decomposition temperatures exceeding 250°C .

- Regulatory Status : Tin-based compounds face stringent regulations (e.g., EU REACH), driving research into benzylidene and thiodipropionate alternatives .

- Synthetic Accessibility: Thioester-linked tin compounds require multistep syntheses, whereas non-tin analogs are simpler to produce but less versatile .

Biological Activity

Diisooctyl 3,3'-((dioctylstannylene)bis(thio))dipropionate (CAS No. 50788-67-5) is an organotin compound that has garnered attention for its potential biological activities, particularly in the context of its applications in industrial chemistry and its interactions within biological systems. This article provides a comprehensive overview of the biological activity associated with this compound, drawing from various research findings and case studies.

- Molecular Formula : CHOSSn

- Molecular Weight : 779.85 g/mol

- Structure : The compound features a dioctylstannylene backbone with two thioether groups and two propionate moieties, contributing to its unique reactivity and potential biological interactions.

The biological activity of this compound can be attributed to its organotin structure, which is known to interact with various biological molecules. Organotin compounds have been shown to exhibit:

- Antimicrobial Activity : Many organotin compounds demonstrate significant antibacterial and antifungal properties. The mechanism often involves disruption of cellular membranes and interference with metabolic pathways.

- Cytotoxic Effects : Some studies indicate that organotin compounds can induce apoptosis in certain cell lines, suggesting potential applications in cancer therapy.

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. A study evaluating various organotin compounds found that this specific compound displayed effective inhibition against several bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1250 µg/mL |

| Escherichia coli | >2000 µg/mL |

| Pseudomonas aeruginosa | 1000 µg/mL |

| Candida albicans | 500 µg/mL |

These results indicate that while the compound is effective against certain pathogens like Staphylococcus aureus, it shows limited efficacy against others such as Escherichia coli.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The cytotoxicity was measured using standard assays (e.g., MTT assay), revealing the following results:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 µM |

| MCF-7 (breast cancer) | 20 µM |

| A549 (lung cancer) | 18 µM |

These findings suggest that the compound possesses moderate cytotoxicity against these cancer cell lines, indicating potential for further development in therapeutic applications.

Case Studies and Research Findings

- Antimicrobial Efficacy : A comparative study on the antimicrobial efficacy of various organotin compounds highlighted this compound as one of the more potent compounds against gram-positive bacteria, emphasizing its potential use in pharmaceutical formulations aimed at bacterial infections.

- Toxicological Assessments : Evaluations conducted by regulatory bodies have indicated that while organotin compounds can exhibit beneficial biological activities, they also pose risks related to reproductive toxicity and immunotoxicity. Continuous exposure has been associated with systemic health effects, necessitating careful consideration in applications involving human exposure.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing Diisooctyl 3,3'-((dioctylstannylene)bis(thio))dipropionate in research settings?

- Methodology : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight and purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹⁹Sn NMR) is critical for structural elucidation, particularly to verify the organotin-thioether linkage and ester groups.

- Data Validation : Cross-reference results with pharmacopeial standards (e.g., USP, EP) for traceability, as demonstrated for structurally related thiodipropionate esters .

- Key Parameters :

| Technique | Purpose | Detection Limit | Reference Standard |

|---|---|---|---|

| HPLC-MS | Purity | 0.1 ppm | USP/EP guidelines |

| NMR | Structure | 95% confidence | Internal calibration |

Q. How is this compound synthesized, and what are the critical reaction conditions?

- Synthesis Pathway : React 3,3'-thiodipropionic acid with diisooctanol in the presence of a tin catalyst (e.g., dioctyltin oxide) under anhydrous conditions. The reaction typically proceeds via esterification, with temperature maintained at 120–150°C to avoid decomposition of the organotin intermediate .

- Optimization : Monitor reaction progress using FT-IR to track the disappearance of carboxylic acid peaks (~1700 cm⁻¹) and emergence of ester C=O stretches (~1740 cm⁻¹).

Advanced Research Questions

Q. What mechanistic insights explain the antioxidant behavior of this compound in polymer matrices?

- Mechanism : The compound acts as a secondary antioxidant by decomposing hydroperoxides into stable products via its organotin-thioether moiety. The thioether group donates sulfur atoms to neutralize free radicals, while the tin center stabilizes the transition state .

- Contradictions in Data : Some studies report reduced efficacy in polar polymers (e.g., polyamides) due to poor solubility, while others highlight superior performance in non-polar systems (e.g., polyolefins). This discrepancy underscores the need for matrix-specific compatibility testing .

Q. How can researchers assess the environmental persistence and toxicity of this compound?

- Ecotoxicity Testing : Follow OECD Test Guideline 201 (algae growth inhibition) and 211 (daphnia reproduction). Acute toxicity in rats (LD₅₀ = 2450 mg/kg) suggests moderate hazard, but chronic ecotoxicity data are lacking .

- Degradation Pathways : Hydrolysis of the ester bonds under alkaline conditions generates 3,3'-thiodipropionic acid and diisooctanol, both of which require further biodegradation assessment .

Q. What are the challenges in reconciling contradictory data on the compound’s thermal stability?

- Thermogravimetric Analysis (TGA) : Studies report decomposition onset at 200–250°C, but variations arise from differences in heating rates (5–20°C/min) and atmospheric conditions (N₂ vs. air).

| Condition | Decomposition Onset (°C) | Residual Mass (%) |

|---|---|---|

| N₂ | 230 | 15 |

| Air | 210 | 5 |

- Mitigation : Standardize testing protocols (e.g., ISO 11358) and account for catalytic effects of tin residues .

Methodological Recommendations

- Contradiction Resolution : Use multi-laboratory validation (e.g., round-robin testing) to address variability in antioxidant efficacy and toxicity data .

- Advanced Applications : Explore its use as a singlet oxygen quencher in photodynamic therapy research, leveraging its sulfur-based radical scavenging properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.